A Comprehensive Technical Guide to 3-Methoxyphthalide
A Comprehensive Technical Guide to 3-Methoxyphthalide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxyphthalide, systematically known as 3-methoxy-2-benzofuran-1(3H)-one , is a chemical compound belonging to the phthalide class of lactones. Its structure, characterized by a methoxy group at the 3-position of the isobenzofuranone core, makes it a subject of interest in organic synthesis and medicinal chemistry. This technical guide provides an in-depth overview of its chemical identity, properties, synthesis, and potential applications relevant to the scientific community.
Chemical Identification
| Identifier | Value |
| IUPAC Name | 3-methoxy-2-benzofuran-1(3H)-one |
| CAS Number | 4122-57-0 |
| Molecular Formula | C₉H₈O₃ |
| Molecular Weight | 164.16 g/mol |
| Synonyms | 3-Methoxyphthalide |
Physicochemical and Spectroscopic Data
A comprehensive collection of quantitative data for 3-Methoxyphthalide is crucial for its application in research and development. The following table summarizes key physical and spectroscopic properties.
| Property | Value | Source |
| Melting Point | 113.4–114.7 °C (for the related isomer 5-methoxyisobenzofuran-1(3H)-one) | [1] |
| Boiling Point | Not available | |
| Solubility | Not available | |
| ¹H NMR (300 MHz, CDCl₃) δ (ppm) | 3.89 (s, 3H, -OCH₃), 5.25 (s, 2H, -CH₂-), 6.91 (d, J = 0.6 Hz, 1H, Ar-H), 7.02 (dd, J = 8.4, 0.6 Hz, 1H, Ar-H), 7.80 (d, J = 8.4 Hz, 1H, Ar-H) (for the related isomer 5-methoxyisobenzofuran-1(3H)-one) | [1] |
| ¹³C NMR (75 MHz, CDCl₃) δ (ppm) | 56.1, 69.3, 106.2, 116.7, 118.2, 127.4, 149.6, 164.9, 171.1 (for the related isomer 5-methoxyisobenzofuran-1(3H)-one) | [1] |
| IR (cm⁻¹) | 3032, 2922, 2852, 1736, 1601, 1489, 1452, 1361, 1333, 1261, 1146, 1036, 986, 773 (for the related isomer 5-methoxyisobenzofuran-1(3H)-one) | [1] |
| Mass Spectrum (HR-EIMS m/z) | [M+H]⁺ Calcd for C₉H₈O₃: 165.0552; Found: 165.0606 (for the related isomer 5-methoxyisobenzofuran-1(3H)-one) | [1] |
Note: Some of the provided data pertains to the closely related isomer, 5-methoxyisobenzofuran-1(3H)-one, due to the limited availability of specific data for the 3-methoxy isomer. This information can serve as a valuable reference point for characterization.
Synthesis of Phthalide Derivatives: Experimental Protocols
Synthesis of 5-Methoxyisobenzofuran-1(3H)-one[1]
This procedure involves a palladium-catalyzed carbonylation reaction.
Materials:
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Palladium(II) acetate (Pd(OAc)₂)
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Potassium bicarbonate (KHCO₃)
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4-Methoxybenzoic acid
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Dibromomethane (CH₂Br₂)
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Anhydrous solvent (e.g., DMF or DMSO)
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Celite
Procedure:
-
A reaction tube equipped with a magnetic stir bar is charged with palladium(II) acetate (0.1 eq), potassium bicarbonate (2.5 eq), and 4-methoxybenzoic acid (1.0 eq).
-
The tube is sealed with a Teflon cap, and the reaction mixture is stirred in dibromomethane (as the solvent and carbonyl source) at 140 °C for 18 hours.
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After cooling to room temperature, the mixture is filtered through a pad of Celite.
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The filtrate is concentrated under reduced pressure.
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The resulting residue is purified by silica gel column chromatography using a mixture of hexane and ethyl acetate (e.g., 2:1 v/v) as the eluent to afford the desired product.
Potential Applications in Drug Discovery and Development
Phthalide derivatives are recognized for their diverse biological activities, making them attractive scaffolds in drug discovery.[2][3] While specific studies on 3-Methoxyphthalide are limited, the broader class of phthalides has demonstrated a range of pharmacological properties, including:
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Anti-inflammatory effects: Some phthalides have been shown to inhibit the production of pro-inflammatory mediators.[3]
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Antioxidant activity: The phthalide core can be substituted to enhance its antioxidant properties.[3]
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Anxiolytic potential: Certain phthalimide derivatives, which share structural similarities, have been investigated for their anxiolytic effects, suggesting a potential area of exploration for phthalides.
The methoxy group in 3-Methoxyphthalide can influence its pharmacokinetic and pharmacodynamic properties, potentially enhancing its interaction with biological targets. Further research is warranted to explore the specific biological activities of this compound.
Logical Workflow for Phthalide Synthesis
The synthesis of functionalized phthalides often follows a logical progression from starting materials to the final product. The following diagram illustrates a generalized workflow for the synthesis of a methoxy-substituted phthalide, adaptable for the synthesis of 3-Methoxyphthalide.
Caption: Generalized workflow for the synthesis of methoxy-substituted phthalides.
Experimental Design for Biological Screening
For researchers interested in the pharmacological potential of 3-Methoxyphthalide, a logical experimental workflow for initial biological screening is outlined below. This workflow progresses from in vitro assays to more complex cell-based models.
Caption: A stepwise workflow for the initial biological evaluation of 3-Methoxyphthalide.
References
- 1. 5-Methoxy-2-benzofuran-1(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advancements in synthetic methodologies of 3-substituted phthalides and their application in the total synthesis of biologically active natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides - PMC [pmc.ncbi.nlm.nih.gov]
